N-(4-chlorophenyl)octadecanamide

説明

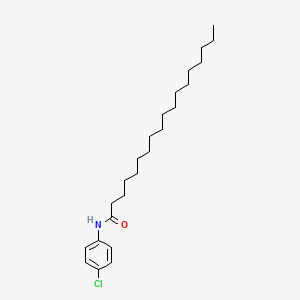

N-(4-Chlorophenyl)octadecanamide is a long-chain amide derivative featuring a 4-chlorophenyl group attached to an 18-carbon aliphatic chain. The 4-chlorophenyl moiety is a common pharmacophore known to enhance bioactivity and stability, while the octadecanamide chain contributes to lipophilicity, influencing solubility and membrane permeability .

特性

CAS番号 |

89735-31-9 |

|---|---|

分子式 |

C24H40ClNO |

分子量 |

394 g/mol |

IUPAC名 |

N-(4-chlorophenyl)octadecanamide |

InChI |

InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-23-20-18-22(25)19-21-23/h18-21H,2-17H2,1H3,(H,26,27) |

InChIキー |

JAGHTVVPRGFHHE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl) Derivatives with Heterocyclic Moieties

- Example: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Structural Features: Combines a pyridine core with a thioacetamide linkage to the 4-chlorophenyl group. Bioactivity: Exhibits superior insecticidal activity (against Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. This highlights the critical role of heterocyclic systems in enhancing pesticidal potency . Key Difference: The pyridine-thioacetamide scaffold introduces polarizable sulfur and nitrogen atoms, enhancing target binding compared to the non-heterocyclic octadecanamide chain.

Halogen-Substituted Phenylmaleimides

- Examples: N-(4-Fluorophenyl)maleimide (19), N-(4-Chlorophenyl)maleimide (22) () Structural Features: Differ only in the halogen substituent (F, Cl, Br, I) on the phenyl ring. Bioactivity: All show comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. Halogen size has minimal impact, suggesting steric effects are less critical than electronic properties . Key Difference: Unlike these rigid maleimides, N-(4-chlorophenyl)octadecanamide’s flexible aliphatic chain may favor interactions with hydrophobic enzyme pockets or lipid bilayers.

Hydroxamic Acids and Antioxidant Derivatives

- Examples : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ()

- Structural Features : Hydroxamic acid group replaces the octadecanamide chain.

- Bioactivity : Hydroxamic acids are potent antioxidants and metal chelators. Their activity depends on the cycloalkyl group’s size; larger rings (e.g., cyclohexane) enhance radical scavenging .

- Key Difference : The absence of a hydroxamate group in octadecanamide limits its metal-chelating ability but may improve stability under physiological conditions.

Lipophilicity and Solubility

- This compound : The C18 chain confers extreme hydrophobicity, making it suitable for lipid-based formulations (e.g., slow-release agrochemicals or cosmetics).

- Shorter-Chain Analogs : Compounds like N-(4-chlorophenyl)formamide () exhibit higher solubility in polar solvents due to reduced aliphatic bulk, favoring crystallinity and phase transitions under thermal stress .

Crystallographic Behavior

- Crystal Packing : Derivatives like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopt chair conformations in piperazine rings, stabilized by hydrogen bonding. In contrast, octadecanamide’s long chain likely disrupts ordered packing, reducing melting points .

Data Table: Comparative Analysis of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。